molecular formula C8H7ClO4 B020168 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 110865-03-7

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No. B020168
M. Wt: 202.59 g/mol
InChI Key: NRQMJSGXCBUQMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where specific chloro- and hydroxy-functionalized ethanones are prepared by reacting halogenated phenols with various reagents. For example, 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone was prepared through refluxing with glacial acetic acid in the presence of fused ZnCl2, showcasing a method that could potentially be adapted for synthesizing 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (V. -, N. -, K. -, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone has been extensively studied using various techniques, including X-ray diffraction (XRD), which confirms their crystal structure at higher temperatures. Such studies reveal the compounds' crystallization in specific systems and their stabilization through intramolecular hydrogen bonding and π-π stacking interactions, which are critical for understanding their chemical behavior (D. Majumdar, 2016).

Chemical Reactions and Properties

Compounds structurally related to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone undergo various chemical reactions, including condensation with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization. These reactions result in the formation of different heterocyclic compounds, demonstrating the reactive versatility of chloro- and hydroxy-functionalized ethanones (V. Moskvina, S. Shilin, V. Khilya, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as their melting points, elemental compositions, and crystal systems, have been characterized using various physicochemical techniques. These properties are essential for identifying and utilizing these compounds in further scientific and industrial applications (D. Majumdar, 2016).

Chemical Properties Analysis

The chemical properties of chloro- and hydroxy-functionalized ethanones, similar to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, include their reactivity in various chemical reactions, stability under different conditions, and interactions with other chemical entities. These properties are crucial for understanding the compound's behavior in chemical syntheses and potential applications (V. Moskvina, S. Shilin, V. Khilya, 2015).

Scientific Research Applications

  • Synthesis of 2-Dimethylaminoquinoline Derivatives : This compound can be used for the one-pot synthesis of 2-dimethylaminoquinoline derivatives from arylazido ketones under the Vilsmeier condition (Amaresh & Perumal, 1998).

  • Synthesis of 3-Aminobenzo[b]thiophenes and 2-Aminobenzo[b]thiophenes : The compound is useful for synthesizing 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes (Androsov et al., 2010).

  • Preparation of Isoflavones and Enamino Ketones : 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, a related compound, is used in preparing isoflavones and enamino ketones (Moskvina, Shilin, & Khilya, 2015).

  • Antimicrobial Activities : A derivative of this compound, 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, exhibits significant antimicrobial activities (Sherekar, Padole, & Kakade, 2022).

  • Synthesis of Chiral Intermediates for Antifungal Agents : The biotransformation with Acinetobacter sp. ZJPH1806 enables the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a key intermediate for antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

  • Synthesis of Agricultural Fungicides : A synthesized compound is a crucial intermediate for the synthesis of prothioconazole, an effective agricultural fungicide (Ji, Niu, Liu, Wang, & Dai, 2017).

  • Unique Crystal Structure for Research : The compound 2-Amino-4-nitrophenol-1-(2,4,6-trihydroxyphenyl)ethanone has a distinct three-dimensional network structure, used in scientific research (Kocabıyık, Paşaoǧlu, Basılı, & Ağar, 2012).

Safety And Hazards

When handling “2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMJSGXCBUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297882
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

CAS RN

110865-03-7
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Masoomia, E Alipour, MA Rasoulib, AR Foromadic… - journals.iau.ir
New derivatives of Z-2-benzylidene-4, 6-dimethoxy benzofuran-3 (2H)-ones, a main group of Aurones (2-benzylidenebenzofuran-3 (2H)-ones), were synthesized by the aldol …
Number of citations: 3 journals.iau.ir
Y Li, X Qiang, L Luo, Y Li, G **ao, Z Tan… - Bioorganic & medicinal …, 2016 - Elsevier
A series of 4-hydroxyl aurone derivatives were designed synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer’s disease. The results …
Number of citations: 66 www.sciencedirect.com
D Bolek, M Gütschow - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
4,6,3′,4′‐Tetrasubstituted aurones were prepared by a protection‐deprotection route with an alumina‐catalyzed condensation of 3(2)H‐benzofuranones with substituted aldehydes …
Number of citations: 23 onlinelibrary.wiley.com
S Nakashima - 2019 - ousar.lib.okayama-u.ac.jp
Quercetin is one of the most well studied flavonoids and widely distributed in plants. We consume quercetin from various plant-based foods and beverages including vegetables, fruits …
Number of citations: 1 ousar.lib.okayama-u.ac.jp

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